molecular formula C11H8N2 B1583176 4-Amino-1-naphthalenecarbonitrile CAS No. 58728-64-6

4-Amino-1-naphthalenecarbonitrile

Cat. No. B1583176
CAS RN: 58728-64-6
M. Wt: 168.19 g/mol
InChI Key: LUSIZUFVMKYWGX-UHFFFAOYSA-N
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Patent
US06221865B1

Procedure details

4-Amino-1-naphthalenecarbonitrile (1.5 g, 8.91 mmol) was suspended in a 50% KOH solution (18 mL). The heterogeneous solution was heated at reflux for 2-3 days. Once the solution became homogeneous and TLC showed no more starting material, the deep red solution was cooled and poured over 200 mL of water. The resulting solution was then filtered and the desired product was precipitated with concentrated HCl. The resulting red crystals were filtered and the filtrate was refiltered to give pink crystals. The first fraction of crystals was treated with activated carbon to remove some of the red color. A total of 1.51 g of the desired product was obtained: m.p. 169-171° C.; 1H NMR (CD3OD) d 6.69 (1H, d, J=8.2 Hz), 7.38-7.43 (1H, m), 7.48-7.54 (1H, m), 8.03 (1H, d, J=8.5 Hz), 8.13 (1H, d, J=8.2 Hz), 9.09 (1H, d, J=8.5 Hz); 13C NMR (CD3OD) d 107.39, 114.61, 122.99, 123.92, 125.21, 127.40, 128.48, 135.04, 151.35, 171.44; HRMS Calc. for C11H7NO2, 187.0633; Found, 187.0642.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]#N)=[CH:4][CH:3]=1.[OH-:14].[K+].[OH2:16]>>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:16])=[O:14])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=CC=C(C2=CC=CC=C12)C#N
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The heterogeneous solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2-3 days
Duration
2.5 (± 0.5) d
TEMPERATURE
Type
TEMPERATURE
Details
the deep red solution was cooled
FILTRATION
Type
FILTRATION
Details
The resulting solution was then filtered
CUSTOM
Type
CUSTOM
Details
the desired product was precipitated with concentrated HCl
FILTRATION
Type
FILTRATION
Details
The resulting red crystals were filtered
CUSTOM
Type
CUSTOM
Details
to give pink crystals
ADDITION
Type
ADDITION
Details
The first fraction of crystals was treated with activated carbon
CUSTOM
Type
CUSTOM
Details
to remove some of the red color

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.